2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide
Description
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Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethylsulfanyl)phenyl]ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2.BrH/c17-15(18)23-11-7-5-10(6-8-11)14(21)9-22-16-19-12-3-1-2-4-13(12)20-16;/h1-8,15H,9H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSWAPZEYWEZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)SC(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide is a novel derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzimidazole core, a thioether linkage, and a difluoromethyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from 1H-benzimidazole derivatives. The key reactions include:
- Formation of Thioether Linkage : The reaction between 1H-benzimidazole-2-thiol and difluoromethyl thioether.
- Acylation : The introduction of the ethanone moiety through acylation reactions.
- Hydrobromide Salt Formation : Final conversion to the hydrobromide salt form to enhance solubility and stability.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzimidazole derivatives. For example:
- A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 1.562 μg/mL to 3.125 μg/mL .
- The compound's thioether linkage is believed to enhance its interaction with bacterial enzymes, leading to increased efficacy.
Anticancer Activity
Research indicates that benzimidazole derivatives can act as potential anticancer agents:
- In vitro studies have shown that related compounds inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
- The mechanism of action may involve the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression.
Case Studies
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Efficacy :
Data Summary
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Benzimidazole derivatives are known for their anticancer potential. The thioether functionality in this compound may enhance its interaction with biological targets, potentially leading to effective cancer therapies. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity :
- Antiviral Effects :
Synthesis and Mechanism
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide typically involves:
- Nucleophilic substitution reactions , where benzimidazole is reacted with appropriate thio compounds under controlled conditions.
- Solvent systems such as dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction at elevated temperatures, maximizing yield and purity.
Case Study 1: Anticancer Activity
In a study evaluating various benzimidazole derivatives for anticancer activity, researchers found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .
Case Study 2: Antimicrobial Screening
A comparative study on the antimicrobial efficacy of several benzimidazole derivatives showed that those containing thioether groups had significantly higher activity against Staphylococcus aureus and Escherichia coli compared to their non-thioether counterparts. This suggests that the thio group enhances membrane permeability or disrupts bacterial cell walls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
